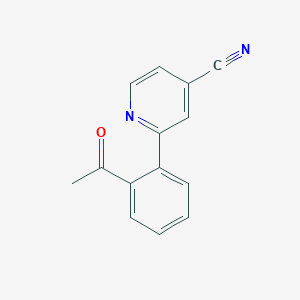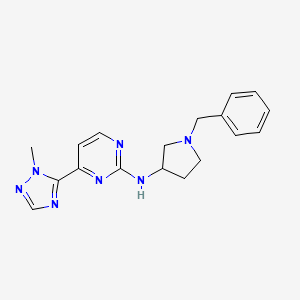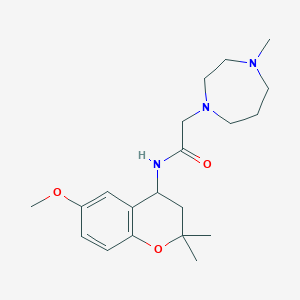![molecular formula C12H11ClN6 B3809622 N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3809622.png)
N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
説明
N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as CPDD, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. CPDD has shown promising results in various scientific research applications, including cancer therapy, inflammation, and neurological disorders.
作用機序
N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its anti-cancer effects by inhibiting the activity of protein kinases, which are involved in cell proliferation and survival. N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to inhibit the activity of AKT and ERK, both of which are important signaling pathways in cancer cells. N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine also induces DNA damage, leading to cell cycle arrest and apoptosis. In addition, N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for neurological disorders. N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its low toxicity in normal cells, making it a promising candidate for cancer therapy. It also has good bioavailability and can cross the blood-brain barrier, making it a potential candidate for neurological disorders. However, the synthesis of N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is complex and requires multiple steps, leading to a low yield. Additionally, the mechanism of action of N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is not fully understood, and further studies are needed to elucidate its mode of action.
将来の方向性
There are several future directions for N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine research. One potential direction is to study its use in combination with other anti-cancer drugs to enhance its efficacy. Another potential direction is to study its use in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and its potential use in neurological disorders. Finally, the development of more efficient synthesis methods for N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine could lead to increased availability and lower costs for research purposes.
Conclusion:
In conclusion, N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that has shown promising results in various scientific research applications, including cancer therapy, inflammation, and neurological disorders. Its low toxicity in normal cells, good bioavailability, and ability to cross the blood-brain barrier make it a promising candidate for further research. However, further studies are needed to elucidate its mechanism of action and potential use in combination with other therapies.
科学的研究の応用
N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-N-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6/c13-8-3-1-7(2-4-8)5-15-10-9-6-16-19-11(9)18-12(14)17-10/h1-4,6H,5H2,(H4,14,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWVTZJVLXIQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=NC3=C2C=NN3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[({4-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]benzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B3809543.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3809545.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methoxyethyl)piperidine](/img/structure/B3809553.png)
![N-[2-(2',3'-dimethyl-5-phenyl-3H,3'H-4,4'-biimidazol-3-yl)ethyl]-N-isopropylpropan-2-amine](/img/structure/B3809562.png)
![N-methyl-N-[(1-{2-[4-(2-methylbenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2-propanamine](/img/structure/B3809568.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3809591.png)
![N-{1-[2-(2-chlorophenoxy)acetyl]-4-piperidinyl}methanesulfonamide](/img/structure/B3809592.png)

![N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B3809602.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B3809606.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-4-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B3809624.png)
![1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3809639.png)
